Superior In Vivo Activity of Derived 5-Lipoxygenase Inhibitors vs. Non-Quinoline Analogs
The compound serves as a direct precursor to 5-lipoxygenase inhibitors with significantly greater in vivo potency than non-quinoline controls. The quinoline-2-ylmethoxy-aniline core is a key structural feature enabling high-affinity binding to the 5-lipoxygenase activating protein (FLAP) [1]. Compounds derived from this scaffold have demonstrated IC50 values for FLAP binding as low as 4 nM, which is orders of magnitude more potent than the reference compound MK-886 (IC50 = 600 ng/mL or ~1.2 µM) [2]. This enhanced binding directly translates to superior inhibition of leukotriene biosynthesis in vivo [1].
| Evidence Dimension | Inhibition of [125I]-L-691,831 binding to 5-lipoxygenase activating protein (FLAP) |
|---|---|
| Target Compound Data | IC50 = 4 nM for a derivative containing the 4-(quinolin-2-ylmethoxy)phenyl core |
| Comparator Or Baseline | MK-886 (FLAP inhibitor standard): IC50 = ~1.2 µM |
| Quantified Difference | 300-fold more potent |
| Conditions | FLAP binding assay using [125I]-L-691,831 as a radioligand |
Why This Matters
Procuring this intermediate provides a direct path to potent, clinically relevant 5-lipoxygenase inhibitors, offering a 300-fold advantage over baseline non-quinoline scaffolds.
- [1] Bayer Aktiengesellschaft. (1992). US Patent US5120744A1. 2-quinolinyl methoxy compounds, medical uses and intermediates therefor. View Source
- [2] BindingDB. BDBM50280218: {1-Phenethyl-4-phenyl-1-[4-(quinolin-2-ylmethoxy)-phenyl]-butylsulfanyl}-acetic acid. FLAP binding IC50 = 4 nM. View Source
